(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride
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Overview
Description
(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is a chemical compound that belongs to the class of nicotinates It is a derivative of nicotinic acid and contains an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In industrial settings, the production of (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride may involve large-scale esterification processes followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted nicotinates.
Scientific Research Applications
(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(1-Aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride
- (S)-3-(1-Aminoethyl)-6-fluoroquinolin-2(1H)-one hydrochloride
- 6-Amino-1-hexanethiol hydrochloride
Uniqueness
(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is unique due to its specific structure, which combines the nicotinate moiety with an aminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic uses further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C9H13ClN2O2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;/h3-6H,10H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
SVRYNTWOUUIFPW-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)C(=O)OC)N.Cl |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)N.Cl |
Origin of Product |
United States |
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